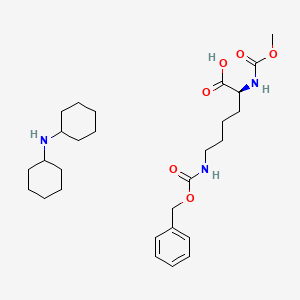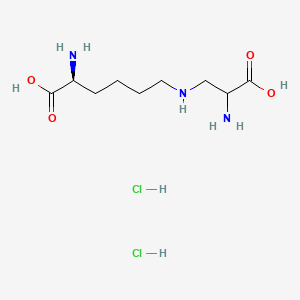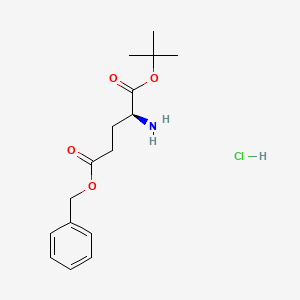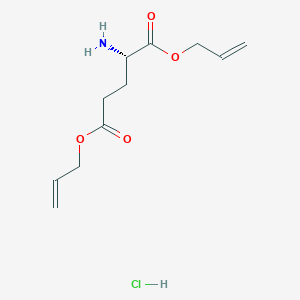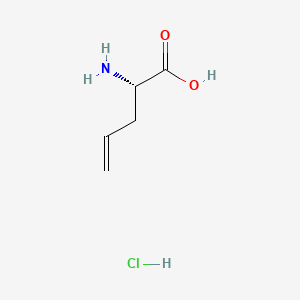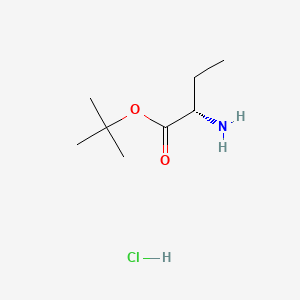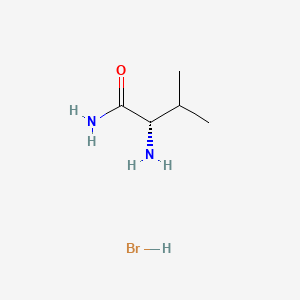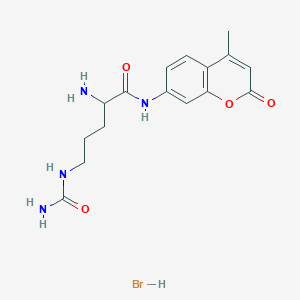
L-Citrulline 7-amido-4-methylcoumarin hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Citrulline 7-amido-4-methylcoumarin hydrobromide (L-Cit-7-AMC) is a compound derived from L-citrulline, an amino acid found naturally in a variety of foods such as watermelons, cucumbers, and cantaloupes. It is used in a variety of scientific research applications due to its ability to bind to proteins, enzymes, and other biomolecules. It is also used in the synthesis of other compounds. L-Cit-7-AMC is an important tool for scientists to study the structure and function of proteins, enzymes, and other biomolecules.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for L-Citrulline 7-amido-4-methylcoumarin hydrobromide involves the reaction of L-Citrulline with 7-amido-4-methylcoumarin hydrobromide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the final compound.
Starting Materials
L-Citrulline, 7-amido-4-methylcoumarin hydrobromide, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Dichloromethane or dimethylformamide (DMF)
Reaction
Step 1: Dissolve L-Citrulline and 7-amido-4-methylcoumarin hydrobromide in dichloromethane or DMF., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for several hours under reflux conditions., Step 3: Allow the reaction mixture to cool to room temperature and filter off the precipitated dicyclohexylurea by-product., Step 4: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography using a suitable solvent system., Step 5: Collect and analyze the desired product by appropriate techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
L-Citrulline 7-amido-4-methylcoumarin hydrobromide is used in a variety of scientific research applications. It can be used to study the structure and function of proteins, enzymes, and other biomolecules. It can also be used in the synthesis of other compounds. Additionally, L-Citrulline 7-amido-4-methylcoumarin hydrobromide can be used to study the interactions between proteins, enzymes, and other biomolecules.
作用机制
L-Citrulline 7-amido-4-methylcoumarin hydrobromide binds to proteins, enzymes, and other biomolecules through hydrogen bonding and hydrophobic interactions. It can also form covalent bonds with certain biomolecules. These interactions allow L-Citrulline 7-amido-4-methylcoumarin hydrobromide to bind to the target molecules and modulate their activity.
生化和生理效应
L-Citrulline 7-amido-4-methylcoumarin hydrobromide can modulate the activity of proteins, enzymes, and other biomolecules. It has been shown to increase the activity of certain enzymes, such as those involved in the synthesis of neurotransmitters. It can also modulate the activity of proteins involved in signal transduction pathways, such as those involved in the regulation of cell growth and differentiation. Additionally, L-Citrulline 7-amido-4-methylcoumarin hydrobromide has been shown to modulate the activity of certain ion channels, which can affect the excitability of neurons.
实验室实验的优点和局限性
The advantages of using L-Citrulline 7-amido-4-methylcoumarin hydrobromide in lab experiments include its high affinity for proteins, enzymes, and other biomolecules, as well as its ability to form covalent bonds with certain biomolecules. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of L-Citrulline 7-amido-4-methylcoumarin hydrobromide is its potential to interfere with other biochemical processes, such as the synthesis of neurotransmitters or the regulation of cell growth and differentiation.
未来方向
There are many potential future directions for research involving L-Citrulline 7-amido-4-methylcoumarin hydrobromide. These include further studies on the mechanism of action of L-Citrulline 7-amido-4-methylcoumarin hydrobromide, as well as studies on its potential therapeutic applications. Additionally, research could be conducted to explore the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide as a drug delivery system or as a tool for studying the structure and function of proteins, enzymes, and other biomolecules. Furthermore, research could be conducted to investigate the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide to modulate the activity of ion channels, which could lead to the development of novel therapeutic agents. Finally, studies could be conducted to explore the potential of L-Citrulline 7-amido-4-methylcoumarin hydrobromide to modulate the activity of proteins involved in signal transduction pathways, which could lead to the development of novel treatments for a variety of diseases.
属性
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHUMXDURSJOW-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |
CAS RN |
123314-39-6 |
Source


|
| Record name | L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)
